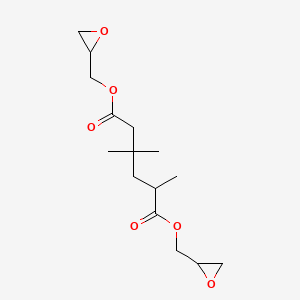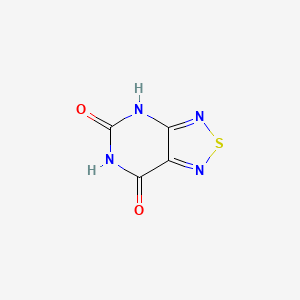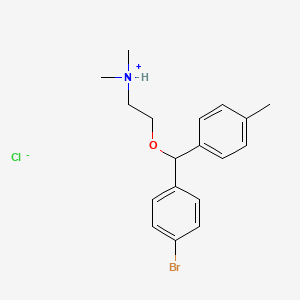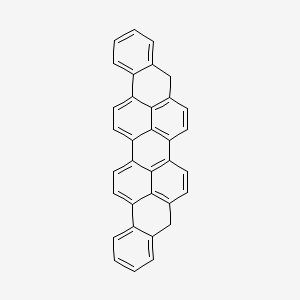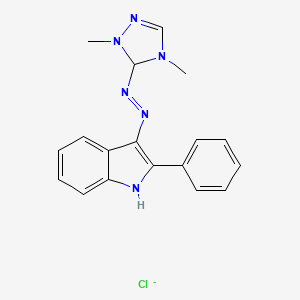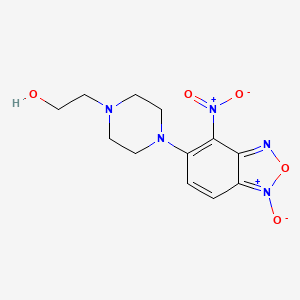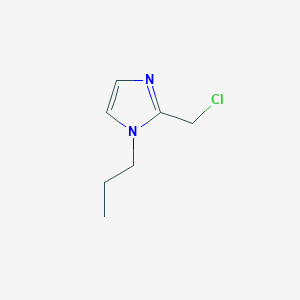
2-Chloromethyl-1-propyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethyl-1-propyl-1H-imidazole is a chemical compound with the molecular formula C7H11ClN2. It belongs to the class of imidazole derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1-propyl-1H-imidazole typically involves the reaction of 1-propyl-1H-imidazole with chloromethylating agents. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals and improves the overall safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloromethyl-1-propyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst like acetic acid can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups such as azides, thiols, and ethers.
Oxidation: Imidazole N-oxides.
Reduction: 1-Propyl-1H-imidazole.
Aplicaciones Científicas De Investigación
2-Chloromethyl-1-propyl-1H-imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloromethyl-1-propyl-1H-imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The imidazole ring can also interact with metal ions, which may play a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Propyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethyl-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group, which may affect its physical properties and reactivity.
2-Chloromethyl-1-methyl-1H-imidazole: Contains a methyl group, leading to different steric and electronic effects compared to the propyl derivative.
Uniqueness
2-Chloromethyl-1-propyl-1H-imidazole is unique due to the presence of both the chloromethyl and propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of functionalized imidazole derivatives .
Propiedades
Número CAS |
737751-90-5 |
|---|---|
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1-propylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6H2,1H3 |
Clave InChI |
SDGTYLIZZURAEI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CN=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


